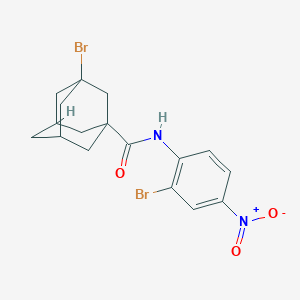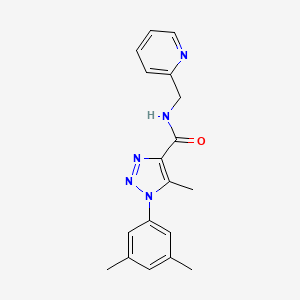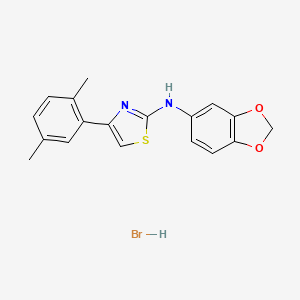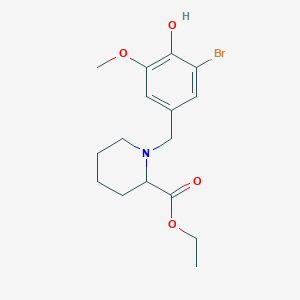
3-bromo-N-(2-bromo-4-nitrophenyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Adamantane derivatives, like the one , are often synthesized through various chemical reactions involving adamantane or its derivatives. A study by Liaw and Liaw (1999) discusses the synthesis of new diamines containing adamantane groups, which might be relevant to the synthesis process of our compound. Another research by Hazra, Pore, and Maybhate (2010) details the synthesis of Chloramphenicol via a new intermediate which involves intricate synthetic steps, giving insights into complex adamantane derivative synthesis processes.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane core, which influences their chemical behavior. El-Emam et al. (2020) and Saeed, Flörke, and Erben (2014) provide insights into the molecular structure of adamantane derivatives through crystallographic analysis, helping to understand the structural aspects of such compounds.
Chemical Reactions and Properties
Adamantane derivatives participate in various chemical reactions due to their reactive functional groups. The study by Liaw and Liaw (1999) also sheds light on the chemical properties of polyamides containing adamantane, which might be analogous to the reactions of our compound. The research by Ulomskii et al. (2002) discusses the adamantylation of specific compounds, a reaction type that could be relevant to the compound .
Physical Properties Analysis
The physical properties of adamantane derivatives are often influenced by their rigid, cage-like structure. Chern, Lin, and Kao (1998) investigated the physical properties of polyamides derived from adamantane, providing valuable data on the physical characteristics of such compounds.
Chemical Properties Analysis
Adamantane derivatives exhibit unique chemical properties due to their stable structure. The work of Lim, Cha, and Chang (2012) on the synthesis of adamantane-based microporous polymers highlights the chemical stability and potential applications of these materials.
References
properties
IUPAC Name |
3-bromo-N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N2O3/c18-13-4-12(21(23)24)1-2-14(13)20-15(22)16-5-10-3-11(6-16)8-17(19,7-10)9-16/h1-2,4,10-11H,3,5-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIWGRDJITVQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-6-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5022437.png)
![N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5022442.png)
![3-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5022445.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022455.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5022468.png)
![N,N-dimethyl-6-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5022471.png)

![4-[allyl(methylsulfonyl)amino]-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B5022483.png)
![1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5022491.png)
![3-ethyl-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022503.png)
